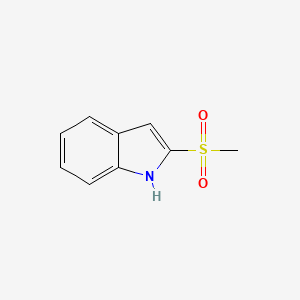
2-(Methylsulfonyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)-1H-indole is an organic compound featuring an indole ring substituted with a methylsulfonyl group at the second position. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-1H-indole typically involves the sulfonylation of indole. One common method is the reaction of indole with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) can be used under acidic conditions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(Methylsulfonyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modulating their activity. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)ethanol
- 2-(Methylsulfonyl)phenyl derivatives
- Methylsulfonylmethane (MSM)
Uniqueness
2-(Methylsulfonyl)-1H-indole is unique due to its indole core, which imparts distinct electronic and steric properties compared to other sulfonyl-containing compounds. This uniqueness makes it a valuable scaffold in medicinal chemistry for developing novel therapeutic agents .
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-methylsulfonyl-1H-indole |
InChI |
InChI=1S/C9H9NO2S/c1-13(11,12)9-6-7-4-2-3-5-8(7)10-9/h2-6,10H,1H3 |
InChI Key |
NFCUSZLRLOFOTI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


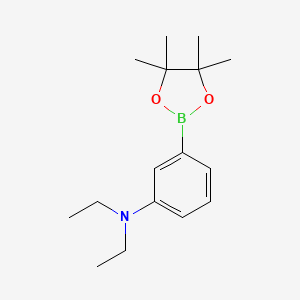
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid](/img/structure/B13460035.png)
![1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B13460042.png)
![3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13460043.png)
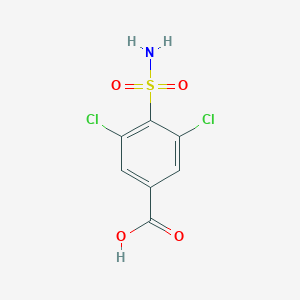
![2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13460059.png)
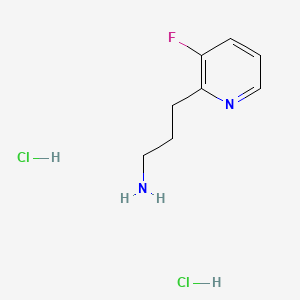
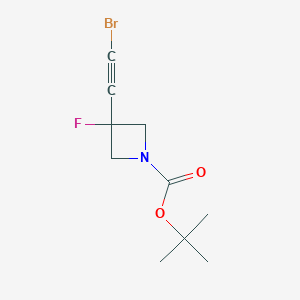
![(1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13460074.png)
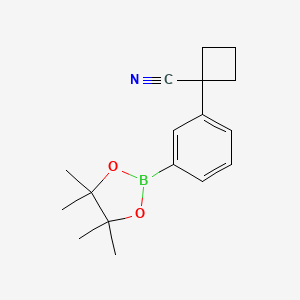
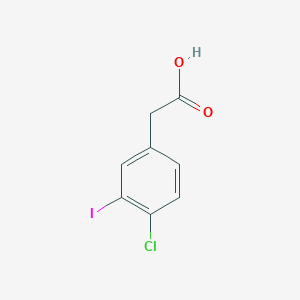
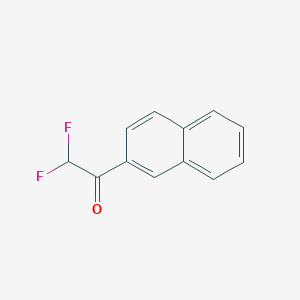
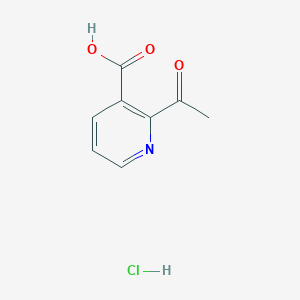
![tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate](/img/structure/B13460108.png)
